

Synonyms for "chlorosulfurous acid, ethyl ester" (e.g., Ethyl chlorosulfinate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorosulfurous acid, ethyl ester*

Cat. No.: *B058164*

[Get Quote](#)

An In-depth Technical Guide on Ethyl Chlorosulfinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl chlorosulfinate, a versatile reagent in organic synthesis. It covers its nomenclature, physical and chemical properties, detailed experimental protocols for its synthesis and reactions, and its applications, particularly in the context of drug development and chemical research.

Nomenclature and Synonyms

The compound with the chemical name "**chlorosulfurous acid, ethyl ester**" is most commonly known as ethyl chlorosulfinate. It is crucial to distinguish this compound from the isomeric ethyl chlorosulfonate, which has a different chemical structure and properties.

Identifier	Value
Systematic Name	Chlorosulfurous acid, ethyl ester
Common Name	Ethyl chlorosulfinate
IUPAC Name	chlorosulfinyloxyethane [1]
CAS Number	6378-11-6 [1] [2] [3]
Molecular Formula	C ₂ H ₅ ClO ₂ S [1] [2] [3]
Molecular Weight	128.58 g/mol [1] [2] [3]

A list of other known synonyms includes:

- Chloridosulfurous acid ethyl ester[\[3\]](#)[\[4\]](#)
- Ethyl chlorosulphite[\[1\]](#)
- Sulfurous acid, chloro-, ethyl ester
- Einecs 228-948-2[\[1\]](#)[\[3\]](#)

Physicochemical Properties

Ethyl chlorosulfinate is a reactive chemical intermediate. Its known physical and chemical properties are summarized in the table below.

Property	Value	Source
Boiling Point	175.5°C at 760 mmHg	[3]
Density	1.284 g/cm ³	[3]
Refractive Index	1.4550	[3]
Solubility	Chloroform (Sparingly), Ethyl Acetate (Slightly)[3], Methanol[2]	[2][3]
Stability	Moisture sensitive, Volatile	[3]
Storage	Hygroscopic, Refrigerator, under inert atmosphere	[3]

Experimental Protocols

Synthesis of Ethyl Chlorosulfinate

Ethyl chlorosulfinate is typically synthesized from the reaction of thionyl chloride with ethanol. [2][5]

General Procedure:

A solution of thionyl chloride (1.05 equivalents) and pyridine (1.1 equivalents) is prepared in a suitable solvent such as ethyl acetate (EtOAc). The solution is cooled to 0°C. Ethanol (1.0 equivalent) is then added dropwise to the cooled solution. The reaction mixture is stirred for a period, and upon completion (monitored by TLC), it is quenched with water. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by distillation. For instance, distillation at 43°C under a vacuum of 63 mbar has been reported to yield the product as a colorless liquid.[2]

Reaction with Alcohols to form Sulfite Diesters

Ethyl chlorosulfinate is a key reagent in the preparation of unsymmetrical sulfite diesters.

General Procedure:

The alcohol starting material and pyridine (1.3 equivalents) are dissolved in ethyl acetate (EtOAc). The solution is cooled to 0°C. Ethyl chlorosulfinate (1.2 equivalents) is then added dropwise. The reaction is monitored by Thin Layer Chromatography (TLC). Once the starting material is consumed (typically after about 1 hour), the reaction mixture is quenched with water. The organic layer is extracted with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. Further purification is often not necessary but can be performed by flash chromatography using ethyl acetate/heptane mixtures if required.[\[2\]](#)

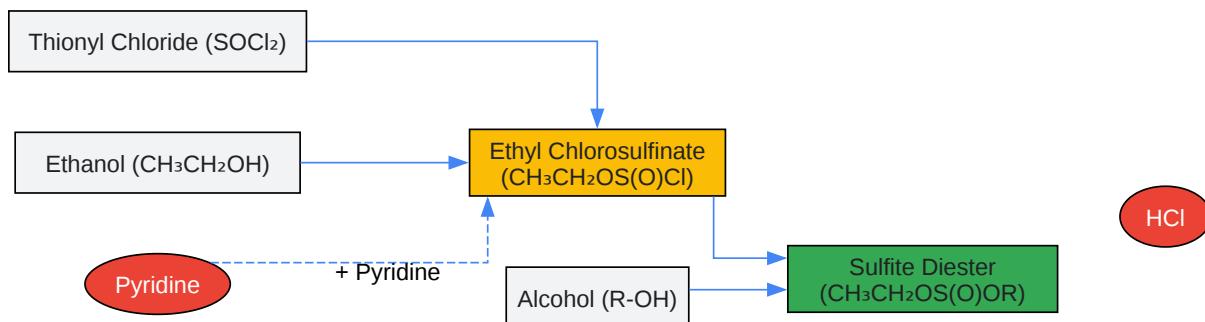
Reaction with Amines

Ethyl chlorosulfinate reacts with primary and secondary amines to form the corresponding N-sulfinylamines. This reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the ethyl chlorosulfinate, followed by the elimination of hydrogen chloride. The released HCl will react with any excess amine present to form an ammonium salt.[\[6\]](#)[\[7\]](#)

General Procedure:

A solution of the amine (2.2 equivalents) in a suitable aprotic solvent is cooled. Ethyl chlorosulfinate (1.0 equivalent) is added dropwise, maintaining the low temperature. The reaction mixture is stirred until completion. The resulting mixture contains the N-sulfinylamine product and the amine hydrochloride salt. The salt can be removed by filtration, and the product can be isolated from the filtrate by evaporation of the solvent.

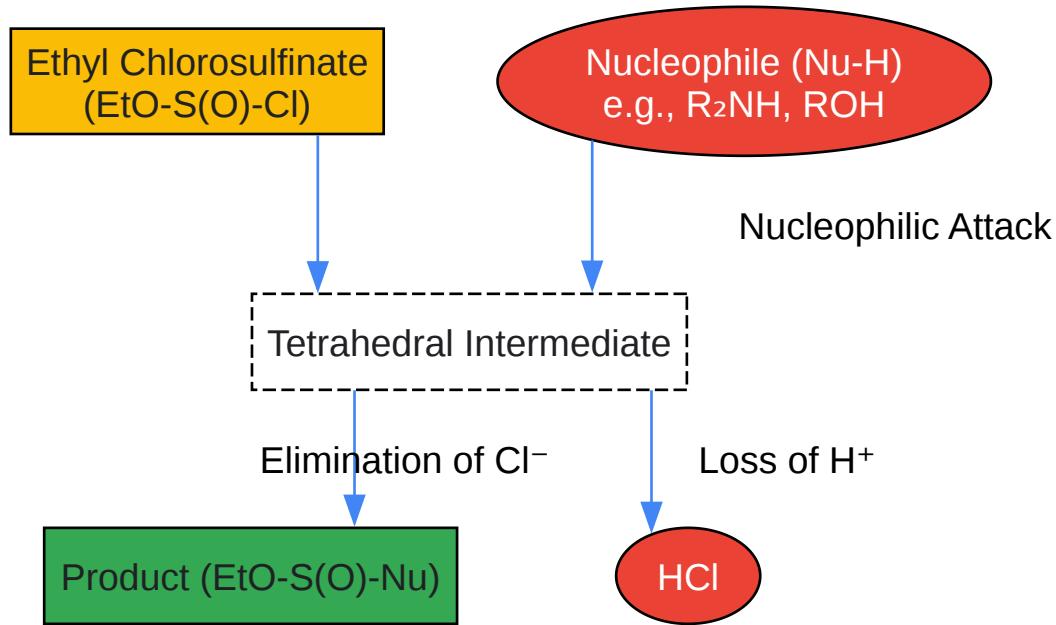
Quantitative Data


Spectroscopic Data

While a dedicated spectrum for ethyl chlorosulfinate was not found in the search, the following provides an indication of the expected spectral characteristics based on its structure and data from similar compounds.

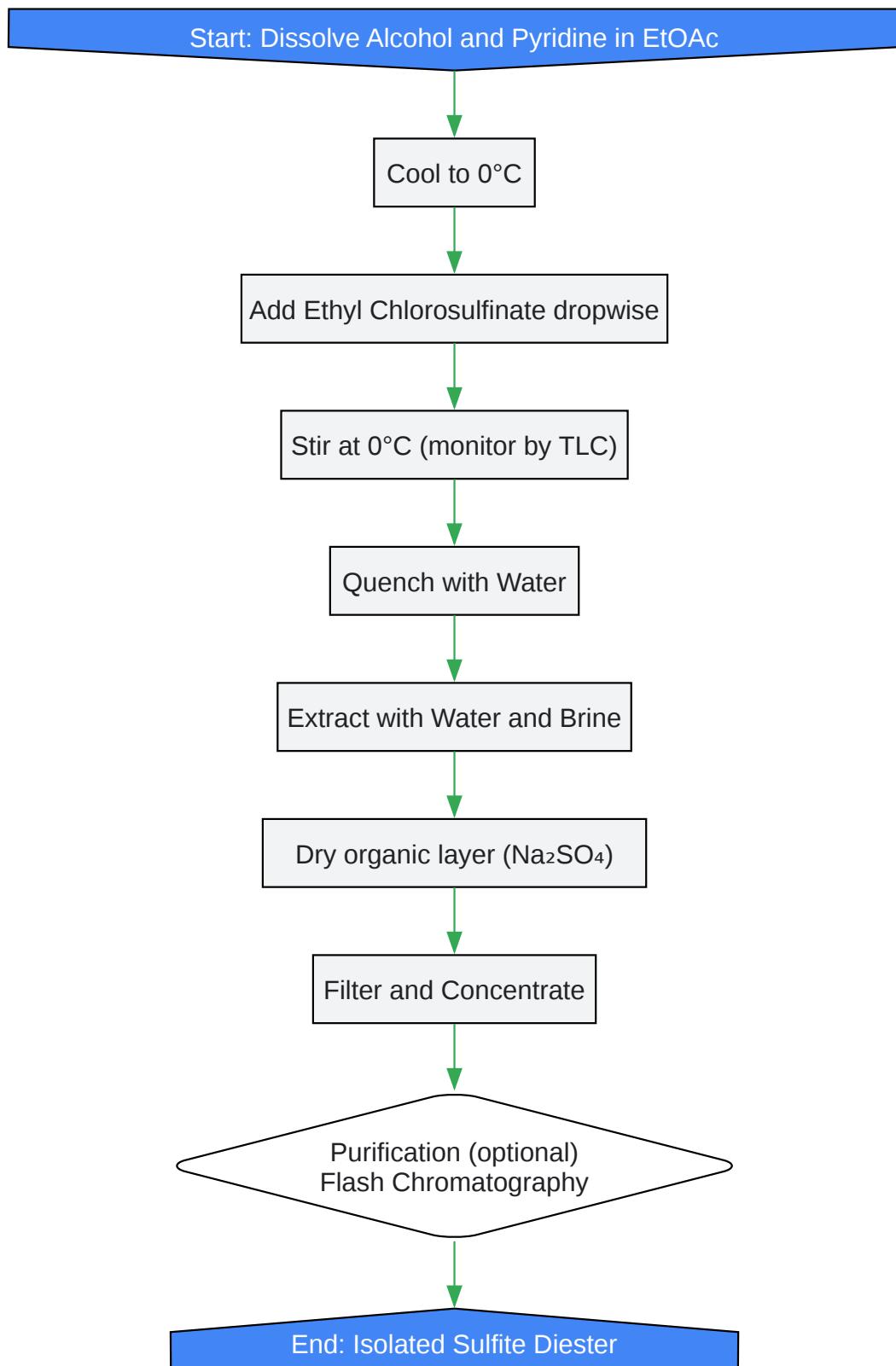
Spectroscopy	Expected Peaks/Signals
¹ H NMR	Signals corresponding to the ethyl group protons would be expected. A triplet for the methyl (CH_3) protons and a quartet for the methylene (CH_2) protons. The chemical shifts would be influenced by the adjacent oxygen and sulfur atoms.
¹³ C NMR	Two distinct signals for the ethyl group carbons are expected. A signal for the methylene carbon (CH_2) directly attached to the oxygen and a signal for the terminal methyl carbon (CH_3). For instance, in a related sulfite compound, the methylene carbon (CH_2) appears at δ 63.9 ppm and the methyl carbon (CH_3) at δ 14.7 ppm in CDCl_3 . ^[2]
IR Spectroscopy	Characteristic absorption bands for S=O stretching (typically in the 1200-1100 cm^{-1} region), C-O stretching, and C-H stretching and bending vibrations would be anticipated.
Mass Spectrometry	The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of chlorine, the ethoxy group, and other fragments.

Mandatory Visualizations


Synthesis and Subsequent Reaction of Ethyl Chlorosulfinate

[Click to download full resolution via product page](#)

Caption: Synthesis of Ethyl Chlorosulfinate and its reaction with an alcohol.


General Reaction of Ethyl Chlorosulfinate with Nucleophiles

[Click to download full resolution via product page](#)

Caption: General mechanism for the reaction of Ethyl Chlorosulfinate with nucleophiles.

Experimental Workflow for Sulfite Diester Formation

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of sulfite diesters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. US3755407A - Sulfation process for secondary alcohols - Google Patents [patents.google.com]
- 4. Ethyl chloroformate(541-41-3) 1H NMR spectrum [chemicalbook.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Synonyms for "chlorosulfurous acid, ethyl ester" (e.g., Ethyl chlorosulfinate)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b058164#synonyms-for-chlorosulfurous-acid-ethyl-ester-e-g-ethyl-chlorosulfinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com